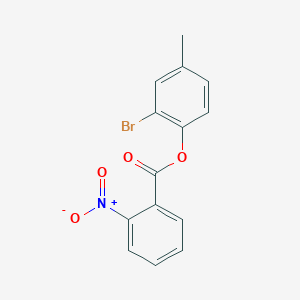

2-Bromo-4-methylphenyl 2-nitrobenzoate

Description

2-Bromo-4-methylphenyl 2-nitrobenzoate (CAS: 940082-05-3) is a brominated aromatic ester featuring a nitro group at the ortho position of the benzoate moiety and a methyl substituent at the para position of the phenyl ring . Structurally, it combines electron-withdrawing (bromo, nitro) and electron-donating (methyl) groups, which influence its reactivity and physical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, where steric and electronic effects are critical .

Properties

Molecular Formula |

C14H10BrNO4 |

|---|---|

Molecular Weight |

336.14 g/mol |

IUPAC Name |

(2-bromo-4-methylphenyl) 2-nitrobenzoate |

InChI |

InChI=1S/C14H10BrNO4/c1-9-6-7-13(11(15)8-9)20-14(17)10-4-2-3-5-12(10)16(18)19/h2-8H,1H3 |

InChI Key |

GWWHSLCVPYBDPI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-bromo-4-methylphenyl 2-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:

Nitration: The introduction of a nitro group to the benzoic acid derivative.

Bromination: The addition of a bromine atom to the aromatic ring.

Esterification: The formation of the ester linkage between the benzoic acid and the phenyl group.

The reaction conditions for these steps often involve the use of strong acids, such as sulfuric acid, and catalysts like iron or aluminum chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

2-bromo-4-methylphenyl 2-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-bromo-4-methylphenyl 2-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Potential applications include the development of new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-bromo-4-methylphenyl 2-nitrobenzoate involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile, participating in various substitution and addition reactions. The pathways involved often include nucleophilic attack on the electrophilic centers of the molecule .

Comparison with Similar Compounds

Key Observations :

- Ester Group : Replacing the brominated phenyl group (in 2-bromo-4-methylphenyl esters) with a methyl ester (e.g., M2NB) reduces steric hindrance and increases solubility in polar solvents .

- Bromine vs. Methyl : Bromine’s strong electron-withdrawing effect enhances electrophilic substitution resistance compared to methyl’s electron-donating nature, impacting stability in acidic/basic conditions .

Physicochemical Properties

- Solubility : Nitrobenzoate esters with bulky aryl groups (e.g., 2-bromo-4-methylphenyl) exhibit lower solubility in water compared to methyl esters (e.g., M2NB) due to increased hydrophobicity .

- Melting Points: Brominated derivatives (e.g., this compound) generally have higher melting points than non-brominated analogs due to stronger van der Waals interactions and molecular rigidity .

- Hydrogen Bonding : The nitro group acts as a hydrogen-bond acceptor, influencing crystal packing and stability, as observed in related nitrobenzoate structures .

Research Findings

- Substituent Effects: A 2018 study compared methyl benzoates with varying substituents (e.g., M2NB, M2CB) and found that electron-withdrawing groups (e.g., NO₂, Br) significantly reduce reaction rates in nucleophilic acyl substitutions compared to electron-donating groups (e.g., CH₃) .

- Synthetic Utility: 4-Bromo-2-nitrobenzoic acid (precursor to many esters) is noted for its role in synthesizing heterocyclic compounds, highlighting the versatility of nitrobenzoate intermediates .

Biological Activity

2-Bromo-4-methylphenyl 2-nitrobenzoate is an organic compound classified as an aromatic ester. Its molecular structure includes a bromine atom, a methyl group, and a nitro group attached to a benzene ring. This unique configuration contributes to its chemical reactivity and potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C15H14BrNO4

- Molar Mass : 336.14 g/mol

The compound's structure enhances its electrophilicity due to the presence of the bromine atom and the nitro group, which can participate in various chemical transformations.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, potentially inducing cytotoxic effects. The halogen substituents may also influence biological interactions through halogen bonding mechanisms.

Potential Biological Activities

-

Antimicrobial Properties :

- Studies have shown that nitroaromatic compounds can exhibit antimicrobial activity against various pathogens.

- The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

-

Anticancer Activity :

- Certain nitro compounds have been noted for their ability to induce apoptosis in cancer cells.

- The reactive intermediates formed during metabolism may interact with DNA or proteins, leading to cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The electrophilic nature of the bromine and nitro groups allows them to form covalent bonds with nucleophilic sites on biomolecules.

- Hydrogen Bonding : The nitro group can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function.

- Reactive Intermediates : Bioreduction of the nitro group generates reactive species that can damage cellular components.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound. Results indicated a significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 18 |

| Control (Ampicillin) | 22 |

| Control (No Treatment) | 0 |

Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The study highlighted its potential as a chemotherapeutic agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 55 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.